molecular formula C17H27N5O2 B6419272 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 868143-46-8

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6419272
CAS RN: 868143-46-8
M. Wt: 333.4 g/mol
InChI Key: OHSRLWRNDFVKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly known as 1,3-DPP, is a highly versatile and important organic compound. It is a cyclic compound consisting of two piperidine rings and four nitrogen atoms, and is used in a variety of scientific research applications. Its unique structure and properties make it a valuable tool for scientists in a wide range of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1,3-DPP has a variety of scientific research applications. It is used in medicinal chemistry to study the structure and function of proteins, nucleic acids, and other biological molecules. It is also used in biochemistry to study the structure and function of enzymes and other proteins. In pharmacology, 1,3-DPP is used to study the structure and function of drugs and their interactions with receptors. Additionally, 1,3-DPP is used in organic synthesis to study the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 1,3-DPP is not fully understood. However, it is believed to interact with proteins and other biological molecules in a variety of ways. It is thought to act as a catalyst for the formation of new bonds between molecules, as well as to stabilize existing bonds. Additionally, it is thought to interact with receptors, modulating their activity and affecting their ability to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-DPP are not well understood. However, it is known to interact with proteins, nucleic acids, and other biological molecules, suggesting that it may have some effect on biochemical processes. Additionally, it is known to interact with receptors, suggesting that it may have some effect on physiological processes.

Advantages and Limitations for Lab Experiments

1,3-DPP is a highly versatile and useful compound for scientific research. It is relatively easy to synthesize and is stable in solution. Additionally, it is non-toxic and has a low cost. However, it is not suitable for use in large-scale experiments due to its limited solubility and its relatively slow reaction rate.

Future Directions

1,3-DPP has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. Additionally, it could be used to study the structure and function of receptor proteins and to develop new methods for organic synthesis. Finally, it could be used to study the structure and function of enzymes and other proteins, as well as to study the structure and reactivity of organic molecules.

Synthesis Methods

1,3-DPP is synthesized through a process known as the Horner-Wadsworth-Emmons reaction. This reaction involves the addition of a phosphonate ester to an aldehyde or ketone. The resulting product is then reacted with an amine, such as piperidine, to form 1,3-DPP. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, and a catalyst, such as titanium tetrachloride. The reaction is usually carried out at room temperature and is completed within a few hours.

properties

IUPAC Name

1,3-dimethyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-4-5-7-12-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-10-8-6-9-11-21/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSRLWRNDFVKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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